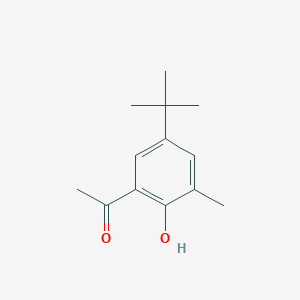
(6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 g/mol . This compound features a pyridine ring substituted with a methoxy group at the 6-position, a trifluoromethyl group at the 5-position, and a methanol group at the 2-position. It is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-methoxy-5-(trifluoromethyl)pyridine with formaldehyde and a reducing agent to introduce the methanol group .
Industrial Production Methods
While specific industrial production methods for (6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy or trifluoromethyl groups.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [6-Methoxy-5-(trifluoromethyl)pyridin-2-yl]methanal or [6-Methoxy-5-(trifluoromethyl)pyridin-2-yl]carboxylic acid .
Applications De Recherche Scientifique
(6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, while the methanol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
[5-(Trifluoromethyl)pyridin-2-yl]methanol: Similar structure but lacks the methoxy group.
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but contains an aldehyde group instead of a methanol group.
6-Methylpyridine-2-carboxaldehyde: Similar structure but contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the methoxy and trifluoromethyl groups in (6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol makes it unique compared to other similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C8H8F3NO2 |
|---|---|
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
[6-methoxy-5-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H8F3NO2/c1-14-7-6(8(9,10)11)3-2-5(4-13)12-7/h2-3,13H,4H2,1H3 |
Clé InChI |
OHDVHGIAXDUWJV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=N1)CO)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene-](/img/structure/B8691006.png)
![Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]-](/img/structure/B8691009.png)






![Ethyl 4-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B8691036.png)

